molecular formula C26H19BrO B11928473 4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol

4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol

Cat. No.: B11928473
M. Wt: 427.3 g/mol
InChI Key: LSJFZGWVQMEGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms bonded to a benzene ring. This compound is particularly notable for its complex structure, which includes multiple phenyl groups and a bromine atom, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol typically involves the bromination of phenol. One common method includes the addition of bromine to a phenolic carbon disulfide solution under controlled temperature conditions (below 5°C) and continuous stirring for a couple of hours . This process ensures the selective bromination of the phenol, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions, utilizing bromine and phenol as primary reactants. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of solvents like carbon disulfide and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and de-brominated phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol is unique due to its complex structure, which includes multiple phenyl groups and a bromine atom. This complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C26H19BrO

Molecular Weight

427.3 g/mol

IUPAC Name

4-[2-(4-bromophenyl)-1,2-diphenylethenyl]phenol

InChI

InChI=1S/C26H19BrO/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,28H

InChI Key

LSJFZGWVQMEGTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O

Origin of Product

United States

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